1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13309291
InChI: InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H
SMILES: C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol

1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC13309291

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride -

Specification

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H
Standard InChI Key QLAIVTKUSWERLD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted with a 4-chlorobenzyl group at the 1-position and an amine group at the 4-position. The hydrochloride salt enhances solubility in polar solvents, critical for biological applications . Key structural identifiers include:

  • IUPAC Name: 1-[(4-Chlorophenyl)methyl]pyrazol-4-amine hydrochloride

  • SMILES: C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl

  • InChI Key: QLAIVTKUSWERLD-UHFFFAOYSA-N

Physicochemical Characteristics

  • Molecular Weight: 244.12 g/mol

  • Melting Point: Decomposes at ~220°C (predicted)

  • Solubility: Highly soluble in water and polar organic solvents (e.g., DMF, DMSO) due to the hydrochloride moiety.

  • Density: 1.31 g/cm³ (predicted)

  • pKa: 3.86 (amine group), indicating moderate basicity .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Alkylation of 4-Aminopyrazole:

    • 4-Aminopyrazole reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

    • Reaction:

      C5H5N3+C7H5Cl2K2CO3,DMFC10H10ClN3+HCl\text{C}_5\text{H}_5\text{N}_3 + \text{C}_7\text{H}_5\text{Cl}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_{10}\text{H}_{10}\text{ClN}_3 + \text{HCl}
  • Salt Formation:

    • The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.

Industrial Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Enhance reaction efficiency and scalability.

  • Catalytic Systems: Palladium on carbon (Pd/C) or platinum catalysts improve selectivity during reductive steps, as demonstrated in analogous pyrazole syntheses .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Biological Activities and Mechanisms

Anticancer Properties

Pyrazole derivatives interfere with oncogenic pathways:

  • Apoptosis Induction: Activation of caspase-3/7 in breast cancer cells (MCF-7).

  • Kinase Inhibition: Suppression of EGFR and VEGFR2 signaling, reducing tumor angiogenesis.

Anti-Inflammatory Effects

  • COX-2 Inhibition: Analogs reduce prostaglandin E₂ synthesis by >50% at 10 µM.

  • NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for:

  • Antiretroviral Agents: Pyrazole cores are integral to non-nucleoside reverse transcriptase inhibitors.

  • Antipsychotics: Structural analogs target dopamine D₂ receptors.

Biochemical Probes

  • Enzyme Inhibition Studies: Used to map active sites of cytochrome P450 isoforms.

  • Receptor Binding Assays: Radiolabeled derivatives quantify affinity for serotonin receptors.

Future Research Directions

Pharmacological Optimization

  • Structure-Activity Relationships (SAR): Modifying the chlorobenzyl group to enhance blood-brain barrier permeability.

  • Prodrug Development: Ester derivatives to improve oral bioavailability.

Environmental Impact

  • Biodegradation Studies: Assessing persistence in aquatic systems using OECD 301F protocols.

  • Green Synthesis: Catalytic methods using ionic liquids to reduce waste .

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